[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
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Overview
Description
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate is a natural product found in Suberites with data available.
Scientific Research Applications
Crystal Structure Analysis
The compound's crystal structure has been studied, revealing a molecular framework consisting of five condensed rings, including three six-membered rings and two five-membered rings. The cyclohexa-2,5-dienone ring is nearly planar, and the cyclohexane rings adopt chair conformations. Such studies are crucial for understanding the molecular structure and potential applications of the compound (Xiao Lu et al., 2011).
Synthesis and Applications in Organic Chemistry
The compound is involved in the synthesis of various organic molecules. It has been used in the synthesis of complex bicyclic and tricyclic polypropanoates, which are important in the field of organic chemistry for the development of new materials and drugs (C. Marchionni & P. Vogel, 2001).
Novel Synthesis Techniques
Research has focused on novel synthesis techniques involving this compound. For example, a new method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments has been developed, showcasing the compound's versatility in organic synthesis (C. Marchionni & P. Vogel, 2001).
Structural Analysis and Synthesis
The compound has been used in the structural analysis and synthesis of other complex molecules. Studies have been conducted to understand its conformations, which is vital for the synthesis of pharmacologically active compounds (Yong Wu et al., 2009).
properties
Product Name |
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate |
---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate |
InChI |
InChI=1S/C27H40O4/c1-16-12-21(30)19(13-20(16)29)18-8-9-23-26(5,14-18)15-22(31-17(2)28)24-25(3,4)10-7-11-27(23,24)6/h8,12,19,21-24,30H,7,9-11,13-15H2,1-6H3/t19-,21-,22-,23+,24+,26-,27-/m1/s1 |
InChI Key |
AVKROXAXWOMCFG-MMKNOJKJSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@H](CC1=O)C2=CC[C@@H]3[C@]4(CCCC([C@@H]4[C@@H](C[C@]3(C2)C)OC(=O)C)(C)C)C)O |
Canonical SMILES |
CC1=CC(C(CC1=O)C2=CCC3C4(CCCC(C4C(CC3(C2)C)OC(=O)C)(C)C)C)O |
synonyms |
suberitenone C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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